Bisphenol A Bissulfate Disodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

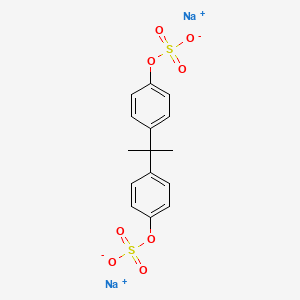

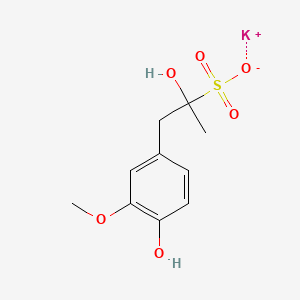

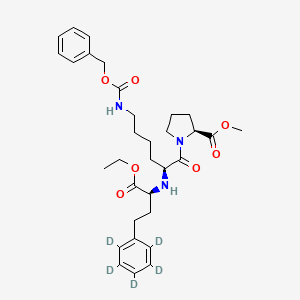

The molecular structure of Bisphenol A Bissulfate Disodium Salt consists of two sodium ions (Na+), a propane-2,2-diylbis (4,1-phenylene) bis (sulfate) group, and two phenol groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bisphenol A Bissulfate Disodium Salt include a molecular weight of 432.376 and a molecular formula of C15 H14 Na2 O8 S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Aplicaciones Científicas De Investigación

Degradation and Oxidation Processes

Thermo-Activated Persulfate Oxidation : Bisphenol S (BPS), a related compound, was studied for its degradation kinetics and mechanisms through thermo-activated persulfate oxidation. This study proposed a new kinetic analysis method and explored the effects of different variables like pH, humic acid, and inorganic anions on BPS degradation (Wang et al., 2017).

Persulfate Activation with Electroregenerated Fe2+ : This process was used to remove Bisphenol A (BPA) from a sulfate medium. It revealed that the sulfate radical anion and hydroxyl radicals were the primary oxidizing agents, and the degradation followed a pseudo-first-order kinetics (dos Santos et al., 2021).

Sono-Activated Persulfate Oxidation : The kinetics, pathways, and the role of temperature in the sonochemical degradation of BPA in the presence of sodium persulfate were investigated, showing significant insights into the degradation process and by-products (Darsinou et al., 2015).

Impact on Hormone-Responsive Cells

- Sulfation-Desulfation in Uptake : A study on the selective uptake of BPA into hormone-responsive cells through sulfation/desulfation pathways was explored. This mechanism was suggested to increase the estrogenic potential of xenobiotics like BPA (Stowell et al., 2006).

Advanced Oxidation Processes

Use of Persulfate in Advanced Oxidation : Studies have explored the use of persulfate in advanced oxidation processes for the degradation of BPA. Different activation methods (e.g., hydrodynamic cavitation, electrochemical activation, microwave irradiation) have been investigated to enhance the efficiency of these processes (Choi et al., 2018; Ding et al., 2019; Sharma et al., 2015).

Photocatalytic Degradation : The combination of photocatalytic materials with persulfate for the degradation of BPA under visible light irradiation has been studied. This research provides insights into the mechanisms and efficiency of these processes (Liu et al., 2017).

Toxicity and Environmental Impact

- Acute Toxicity and Oxidation Products : The study of thermal persulfate oxidation of BPA examined the formation of oxidation products and their acute toxicity. This research provides a comprehensive view of the environmental impacts of BPA degradation products (Olmez-Hanci et al., 2013).

Propiedades

IUPAC Name |

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPROYXVPMBRW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742366 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A Bissulfate Disodium Salt | |

CAS RN |

10040-44-5 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)